A Comprehensive Technical Guide on Pyridin-2-ylmethanamine Hydrochloride
A Comprehensive Technical Guide on Pyridin-2-ylmethanamine Hydrochloride
Abstract: This technical guide provides an in-depth analysis of Pyridin-2-ylmethanamine hydrochloride, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document delineates its core physical and chemical properties, spectroscopic characteristics, reactivity, and applications, with a focus on its role in coordination chemistry and pharmaceutical synthesis. Furthermore, it offers detailed protocols and safety guidelines to ensure its effective and safe utilization in a laboratory setting.
Nomenclature and Molecular Structure
Pyridin-2-ylmethanamine, also widely known as 2-picolylamine, is an organic compound featuring a pyridine ring substituted at the 2-position with an aminomethyl group.[1] The hydrochloride salt is the protonated form of this amine, which exists as a crystalline solid, enhancing its stability and ease of handling compared to the air-sensitive liquid free base.[1]
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IUPAC Name: 1-(Pyridin-2-yl)methanamine hydrochloride
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Common Names: 2-Picolylamine hydrochloride, 2-(Aminomethyl)pyridine hydrochloride
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CAS Number: 3731-51-9 (Free Base)[2]
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Molecular Formula: C₆H₉ClN₂
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Molecular Weight: 144.61 g/mol
The structure consists of a pyridinium cation and a chloride anion. The positive charge is localized on the protonated aminomethyl group and, through resonance, delocalized across the pyridine ring.
Caption: Structure of Pyridin-2-ylmethanamine hydrochloride.
Physicochemical Properties
The properties of Pyridin-2-ylmethanamine hydrochloride differ significantly from its free base form. The data presented below is for the free base unless otherwise specified, as it is more commonly reported. The hydrochloride salt is a solid with higher water solubility and a significantly higher melting point.
| Property | Value | Source(s) |
| Appearance | Colorless to yellowish oily liquid (Free Base) | [1][3] |
| Melting Point | -20 °C (Free Base) | [4] |
| Boiling Point | 82-85 °C @ 12 mmHg; 203 °C @ 760 mmHg (Free Base) | [1][4][5] |
| Density | 1.049 g/mL at 25 °C (Free Base) | [4][5] |
| Flash Point | 90 °C (194 °F) | [1][5] |
| Water Solubility | Soluble | [1] |
| pKa | pKₐ₁: 2.31 (+2); pKₐ₂: 8.79 (+1) (at 25 °C) | [1] |
| Refractive Index | n²⁰/D 1.544 - 1.578 (Free Base) | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for verifying the structure and purity of Pyridin-2-ylmethanamine hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The protonation of the amine and pyridine nitrogen results in a significant downfield shift for all protons compared to the free base.[6] The spectrum is expected to show four distinct aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂) protons, and a broad signal for the ammonium (-NH₃⁺) protons. The integration of these signals would correspond to a 4:2:3 ratio.
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¹³C NMR: The spectrum will display six signals corresponding to the five carbons of the pyridine ring and the one methylene carbon.
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Infrared (IR) Spectroscopy: Key vibrational bands include a broad N-H stretch for the ammonium group (around 3000-3200 cm⁻¹) and C=N and C=C stretching vibrations characteristic of the aromatic pyridine ring (around 1400-1600 cm⁻¹).
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a parent ion peak corresponding to the cationic portion of the molecule, [M+H]⁺, at m/z 109.1.
Chemical Properties and Reactivity
Ligand and Coordination Chemistry
Pyridin-2-ylmethanamine is a classic bidentate ligand, capable of coordinating to a metal center through both the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the primary amine.[4] This chelation forms a stable five-membered ring, a common motif in coordination chemistry. This property is foundational to its use in catalysis and the formation of novel metal complexes.
Caption: Chelation of a metal ion by Pyridin-2-ylmethanamine.
A notable application is in the synthesis of Baratta's catalyst, RuCl₂(PPh₃)₂(ampy), which is highly efficient for transfer hydrogenation reactions.[4] Additionally, iron complexes of this ligand have been shown to exhibit spin crossover behavior, a property of interest in materials science.[4]
Reactivity in Organic Synthesis
As a primary amine, Pyridin-2-ylmethanamine hydrochloride is a versatile building block in organic synthesis.[1][7] It serves as a nucleophile in various reactions. Before use in most organic reactions, it must be neutralized with a base to liberate the free amine. A common application is in reductive amination to form secondary amines, a key step in the synthesis of many pharmaceutical targets.[8][9]
Exemplary Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of a secondary amine using Pyridin-2-ylmethanamine, adapted from methodologies found in patent literature.[9]
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Reaction Setup: In a round-bottomed flask, dissolve the aldehyde or ketone substrate (1.0 eq.) in a suitable alcoholic solvent, such as methanol (MeOH).
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Amine Addition: Add Pyridin-2-ylmethanamine hydrochloride (1.1 eq.) followed by a non-nucleophilic base like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq.) to liberate the free amine in situ.
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq.), portion-wise.
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Scientist's Note: NaBH₃CN and STAB are preferred over the more reactive NaBH₄ because they are less likely to reduce the starting aldehyde or ketone, selectively reducing the protonated imine intermediate.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Workflow for a typical reductive amination reaction.
Applications in Drug Discovery and Materials Science
The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Pyridin-2-ylmethanamine provides a strategic entry point for incorporating this scaffold.
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Antitubercular Agents: Derivatives have been designed as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a critical target for developing new treatments for tuberculosis.[11]
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Central Nervous System (CNS) Agents: Certain derivatives act as 5-HT₁ₐ receptor agonists, showing potential for development as antidepressants and analgesics.[12]
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Anticancer Research: It has been used to synthesize platinum(II) complexes that interact with DNA, exhibiting moderate cytotoxicity and potential as anticancer agents.
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Materials Science: The free amine is used to functionalize polymer resins to facilitate the adsorption of specific metal ions from aqueous solutions.
Safety, Handling, and Storage
Pyridin-2-ylmethanamine and its salts are corrosive and require careful handling.[3][13]
| Hazard Information | Details |
| GHS Pictograms | GHS05 (Corrosive) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][3][4] H335: May cause respiratory irritation.[3][4] H302 + H312: Harmful if swallowed or in contact with skin.[13] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][14] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P310: Immediately call a POISON CENTER or doctor/physician.[3] |
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Handling: All manipulations should be performed in a well-ventilated fume hood.[15] Avoid direct contact with the substance.[15] Ensure that eyewash stations and safety showers are readily accessible.[3][13]
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Storage: Store in a cool, well-ventilated, dry area in a tightly sealed container.[3][15] The free base is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., Argon).[1][15]
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Incompatible Materials: Avoid strong oxidizing agents and strong acids.[15][16]
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Decomposition: Thermal decomposition may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and oxides of nitrogen.[3][15]
Conclusion
Pyridin-2-ylmethanamine hydrochloride is a compound of significant utility in both academic research and industrial drug development. Its value stems from the combination of a primary amine nucleophile and the electronically distinct pyridine scaffold. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the synthesis of novel catalysts, materials, and therapeutic agents.
References
- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
- Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.
-
Li, Y., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
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Wikipedia. (n.d.). 2-Picolylamine. Retrieved from [Link]
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Bligh, S.W.A., et al. (2009). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster. Retrieved from [Link]
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ChemWhat. (n.d.). 2-Picolylamine CAS#: 3731-51-9. Retrieved from [Link]
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Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des sciences chimiques. Retrieved from [Link]
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